Corynecin I

Description

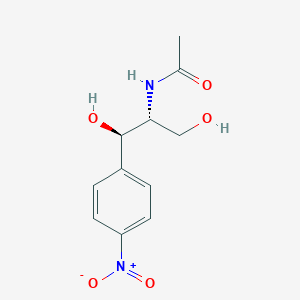

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVQDUYOEIAFDM-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4618-99-9, 4423-58-9 | |

| Record name | (R*,R*)-(1)-N-(2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC63859 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Discovery and isolation of Corynecin I from Corynebacterium hydrocarboclastus.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I is a naturally occurring antibiotic belonging to the amphenicol class, structurally similar to chloramphenicol. It was first discovered and isolated from the n-paraffin-assimilating bacterium, Corynebacterium hydrocarboclastus KY 4339. As a member of the corynecin complex, which includes several related analogs, this compound has demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the discovery, physicochemical properties, antimicrobial activity, and detailed protocols for the fermentation-based production and subsequent isolation and purification of this compound.

Physicochemical Properties of this compound

This compound is a white, crystalline solid with the following physicochemical properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₅ |

| Molecular Weight | 254.2 g/mol |

| Melting Point | 133-134 °C |

| Solubility | Soluble in methanol, ethanol, ethyl acetate (B1210297), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Poorly soluble in water. |

| Chemical Name | N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide |

Antimicrobial Activity

This compound exhibits a broad spectrum of antibacterial activity, though it is generally less potent than chloramphenicol. The minimum inhibitory concentrations (MICs) for a selection of microorganisms are summarized below.

| Microorganism | MIC (µg/mL) |

| Shigella sonnei | 5.2 |

| Proteus vulgaris | 5.2 |

| Klebsiella pneumoniae | 21 |

| Staphylococcus aureus | 83 |

Fermentation Protocol for this compound Production

The production of this compound is achieved through the fermentation of Corynebacterium hydrocarboclastus KY 8835. A key aspect of maximizing the yield of this compound is the use of an acetate-based medium, which selectively enhances its production to over 90% of the total corynecins, achieving a concentration of up to 28 mM.

I. Media Composition

Seed Medium:

-

Glucose: 10 g/L

-

Peptone: 10 g/L

-

Yeast Extract: 5 g/L

-

NaCl: 5 g/L

-

Adjust pH to 7.2

Production Medium (Acetate Medium):

-

A specialized medium where acetate is the primary carbon source.

-

To maintain optimal concentrations of acetate, ammonium, and phosphate (B84403) ions throughout the fermentation, a feeding solution is continuously supplied.

Feeding Solution:

-

Acetic Acid (CH₃COOH): 50%

-

Ammonium Acetate (CH₃COONH₄): 9%

-

Potassium Dihydrogen Phosphate (KH₂PO₄): 0.2%

II. Fermentation Parameters

-

Inoculum: A 10% (v/v) inoculum from a 24-hour seed culture is used.

-

Temperature: 30°C

-

pH: Maintained at 7.0-7.2 through the controlled feeding of the acidic feeding solution.

-

Aeration: High aeration is beneficial for both cell growth and corynecin production.

-

Agitation: 550 rpm, adjusted to maintain dissolved oxygen levels.

-

Stimulation: The addition of KCl (1%) and NaCl (1%) to the medium 12 hours after inoculation has been shown to stimulate corynecin production.[1]

-

Duration: Fermentation is typically carried out for 4 days.

Isolation and Purification Protocol

The isolation and purification of this compound from the fermentation broth involves solvent extraction followed by column chromatography.

I. Extraction

-

Centrifugation: The harvested fermentation broth is centrifuged to separate the bacterial cells from the supernatant.

-

Solvent Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

II. Chromatographic Purification

-

Silicic Acid Chromatography:

-

The crude extract is dissolved in a minimal amount of a suitable solvent and applied to a silicic acid column.

-

The column is eluted with a step-wise gradient of chloroform (B151607) and methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Alumina (B75360) Chromatography:

-

The this compound-containing fractions from the silicic acid chromatography are pooled, concentrated, and applied to an alumina column.

-

The column is eluted with a suitable solvent system, such as a gradient of ethyl acetate in hexane.

-

Fractions are again collected and analyzed by TLC.

-

-

Crystallization:

-

The purified fractions containing this compound are combined and concentrated.

-

The residue is recrystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield pure, crystalline this compound.

-

Conclusion

This technical guide outlines the fundamental knowledge and experimental procedures for the discovery, production, and purification of this compound from Corynebacterium hydrocarboclastus. The provided protocols for fermentation and isolation, derived from the foundational scientific literature, offer a solid basis for researchers and drug development professionals to explore the potential of this antimicrobial compound. Further optimization of these methods may lead to enhanced yields and purity, facilitating more extensive biological and pharmacological investigations.

References

Corynecin I: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin I is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family of acyl nitrophenylpropylamines. First isolated from the bacterium Corynebacterium hydrocarboclastus, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its structural similarity to chloramphenicol strongly suggests a mechanism of action involving the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental methodologies and a summary of its antimicrobial potency.

Chemical Structure and Physicochemical Properties

This compound, also known as Dechlorochloramphenicol, is structurally analogous to chloramphenicol but lacks the dichloroacetyl group, featuring an acetyl group instead.[1][2] This modification influences its biological activity, rendering it less potent than its famous counterpart.[2][3]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | [4] |

| Synonyms | Dechlorochloramphenicol, D-threo-2-acetamido-1-p-nitrophenyl-1,3-propanediol | |

| CAS Number | 4423-58-9 | |

| Molecular Formula | C₁₁H₁₄N₂O₅ | |

| Molecular Weight | 254.24 g/mol | |

| Appearance | White solid | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | |

| Storage | -20°C |

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

This compound is active against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported and are summarized in the table below.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

| Bacterial Species | Type | MIC (µg/mL) | Source(s) |

| Shigella sonnei | Gram-negative | 5.2 - 83 | |

| Proteus vulgaris | Gram-negative | 5.2 - 83 | |

| Klebsiella pneumoniae | Gram-negative | 5.2 - 83 | |

| Staphylococcus aureus | Gram-positive | 5.2 - 83 |

Inferred Mechanism of Action: Inhibition of Protein Synthesis

The mechanism of action of this compound has not been explicitly elucidated in dedicated studies. However, its striking structural similarity to chloramphenicol provides a strong basis for inferring its mode of action. Chloramphenicol is a well-characterized inhibitor of bacterial protein synthesis. It functions by binding to the 50S ribosomal subunit, specifically to the A-site of the peptidyl transferase center (PTC). This binding sterically hinders the proper positioning of the aminoacyl moiety of aminoacyl-tRNA, thereby preventing peptide bond formation and halting polypeptide chain elongation. It is highly probable that this compound shares this mechanism, acting as a competitive inhibitor at the ribosomal A-site.

The logical relationship for the inferred mechanism of action is depicted below.

Caption: Inferred mechanism of this compound action.

Experimental Protocols

The following sections outline the probable methodologies for the production, isolation, and antimicrobial susceptibility testing of this compound, based on its original discovery and standard microbiological techniques.

Production and Isolation of this compound

This compound is a secondary metabolite produced by the fermentation of Corynebacterium hydrocarboclastus. A key aspect of its production is the use of specific carbon sources, with acetate (B1210297) being particularly effective for the selective production of this compound.

The general workflow for the production and isolation of this compound is as follows:

Caption: General workflow for this compound production.

Methodology:

-

Fermentation: Corynebacterium hydrocarboclastus KY 8835 is cultured in a suitable fermentation medium with acetate as the primary carbon source. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound. To maintain optimal concentrations of acetate, ammonium, and phosphate, a feed solution can be continuously supplied.

-

Extraction: After fermentation, the culture broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant, containing this compound, is then subjected to solvent extraction using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The crude extract is concentrated and purified using chromatographic techniques. This may involve column chromatography on silica (B1680970) gel or other resins, followed by further purification steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard and widely accepted technique for this purpose.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: A standardized inoculum of the test bacterium (e.g., S. aureus, K. pneumoniae) is prepared from an overnight culture to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without antibiotic) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a chloramphenicol-like antibiotic with a broad spectrum of antibacterial activity. While less potent than chloramphenicol, its natural origin and defined structure make it a subject of interest for further research, particularly in the context of antibiotic modification and the development of new antimicrobial agents. The inferred mechanism of action, inhibition of protein synthesis, places it in a well-understood class of antibiotics. The experimental protocols outlined in this guide provide a framework for the production, isolation, and evaluation of this compound and its analogs. Further studies are warranted to definitively confirm its mechanism of action and to explore its potential in combination therapies or as a scaffold for the synthesis of novel antibiotics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Antimicrobial Susceptibility Testing for Corynebacterium Species Isolated from Clinical Samples in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotechnological Key Genes of the Rhodococcus erythropolis MGMM8 Genome: Genes for Bioremediation, Antibiotics, Plant Protection, and Growth Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of Corynecin I in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I, a member of the corynecin family of antibiotics, is a notable secondary metabolite produced by the bacterium Corynebacterium hydrocarboclastus. Structurally similar to chloramphenicol (B1208), this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Understanding its biosynthetic pathway is crucial for the potential bioengineering of novel antibiotic derivatives and for optimizing its production. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, drawing parallels with the well-characterized chloramphenicol pathway to propose a putative enzymatic sequence. This document summarizes key quantitative data, outlines detailed experimental protocols for further research, and presents visual diagrams of the proposed metabolic pathways and experimental workflows.

Proposed Biosynthesis Pathway of this compound

The complete biosynthetic gene cluster for this compound in Corynebacterium hydrocarboclastus has not yet been fully elucidated in publicly available literature. However, based on its structural similarity to chloramphenicol and precursor feeding studies, a putative pathway can be proposed. This pathway originates from the shikimate pathway, a common route for the biosynthesis of aromatic amino acids in bacteria.

The initial steps are believed to mirror the early stages of chloramphenicol biosynthesis, diverging from the primary aromatic amino acid pathway at chorismate. A key identified intermediate in the biosynthesis of corynecins by Corynebacterium hydrocarboclastus is p-aminophenylalanine (PAP), which is also a known precursor in the chloramphenicol pathway. The subsequent steps likely involve hydroxylation, acylation, and nitration to yield the final this compound structure. The N-acetyl group of this compound is derived from acetate.

Below is a proposed biosynthetic pathway for this compound, based on the known chloramphenicol pathway and experimental evidence from studies on Corynebacterium hydrocarboclastus.

Quantitative Data on this compound Production

While detailed enzymatic kinetic data for the this compound pathway is scarce, studies have focused on optimizing its production, providing valuable quantitative insights into fermentation conditions.

| Parameter | Condition | Result | Reference |

| Carbon Source | Acetate Medium | 28mM Corynecins (highest yield) | [1] |

| Selective Production | Acetate Medium | >90% of total Corynecins is this compound | [1] |

| Fed-Batch Fermentation | Continuous feeding of CH3COOH (50%), CH3COONH4 (9%), and KH2PO4 (0.2%) | Maintained optimal ion concentrations for production | [1] |

| Additive Stimulation | Addition of KCl (1%) and NaCl (1%) at 12 hr | Stimulated Corynecin production | [1] |

| Mutant Strain | Chloramphenicol-resistant mutant | 4.5-fold increase in Corynecin productivity |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established techniques for studying antibiotic biosynthesis in actinomycetes and can be adapted for Corynebacterium hydrocarboclastus.

Protocol 1: Identification of the this compound Biosynthetic Gene Cluster (BGC)

This protocol outlines a genome mining approach to identify the putative BGC for this compound in Corynebacterium hydrocarboclastus.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA will be extracted from a pure culture of Corynebacterium hydrocarboclastus using a commercial kit or standard phenol-chloroform extraction methods.

-

Whole Genome Sequencing: The extracted genomic DNA will be sequenced using a long-read (e.g., PacBio) or short-read (e.g., Illumina) sequencing platform to obtain the complete genome sequence.

-

Genome Assembly and Annotation: The sequencing reads will be assembled into a complete or draft genome. The assembled genome will then be annotated to predict open reading frames (ORFs) and their putative functions.

-

Biosynthetic Gene Cluster Mining: The annotated genome sequence will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

-

Comparative Genomics: The identified BGCs will be compared to the known chloramphenicol BGC from Streptomyces venezuelae to identify a homologous cluster in C. hydrocarboclastus. Key genes to look for include homologs of pabAB (aminodeoxychorismate synthase) and genes encoding enzymes for the later steps of the pathway.

-

Functional Validation: The function of candidate genes within the putative this compound BGC will be validated through targeted gene knockout experiments. The resulting mutants will be analyzed for their inability to produce this compound. Complementation of the knockout mutants with the wild-type gene should restore this compound production.

Protocol 2: Precursor Feeding Studies with Labeled Substrates

This protocol describes how to use isotope-labeled precursors to trace their incorporation into the this compound molecule, confirming the proposed biosynthetic pathway.

Methodology:

-

Culture Preparation: Corynebacterium hydrocarboclastus will be cultured in a defined production medium.

-

Precursor Addition: At the onset of the production phase, the culture will be supplemented with a sterile solution of a ¹³C- or ¹⁴C-labeled precursor (e.g., [¹³C₆]-shikimic acid, [¹³C₁]-acetate, or [¹³C₉, ¹⁵N₁]-p-aminophenylalanine).

-

Fermentation and Extraction: The fermentation will be continued for a set period, after which the culture broth will be harvested. This compound and its intermediates will be extracted from the supernatant and cell pellet using an appropriate solvent system (e.g., ethyl acetate).

-

Analysis: The extracted metabolites will be separated by High-Performance Liquid Chromatography (HPLC). The incorporation of the labeled precursor into this compound will be determined by Mass Spectrometry (MS) or by measuring radioactivity using a scintillation counter.

Conclusion

While the complete enzymatic pathway for this compound biosynthesis remains to be definitively elucidated, the available evidence strongly suggests a pathway that closely mirrors that of chloramphenicol, originating from the shikimate pathway with p-aminophenylalanine as a key intermediate. The optimization of fermentation conditions, particularly the use of an acetate-rich medium, has been shown to significantly enhance the production of this compound. Future research, guided by the experimental protocols outlined in this guide, should focus on identifying and characterizing the specific genes and enzymes of the this compound biosynthetic gene cluster in Corynebacterium hydrocarboclastus. A deeper understanding of this pathway will undoubtedly pave the way for the rational design of novel antibiotics and the development of more efficient production strategies.

References

Antibacterial spectrum of Corynecin I against Gram-positive and Gram-negative bacteria.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I is a chloramphenicol-like antibiotic first isolated from Corynebacterium hydrocarboclastus. As a member of the corynecin family of compounds, it shares structural similarities with chloramphenicol, a well-established broad-spectrum antibiotic. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound against Gram-positive and Gram-negative bacteria, details the experimental protocols for its evaluation, and elucidates its putative mechanism of action.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Gram-positive | 5.2 - 83 |

| Klebsiella pneumoniae | Gram-negative | 5.2 - 83 |

| Proteus vulgaris | Gram-negative | 5.2 - 83 |

| Shigella sonnei | Gram-negative | 5.2 - 83 |

Note: The MIC values are presented as a range as reported in the initial studies.[1] Specific values can vary depending on the bacterial strain and the precise experimental conditions.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to determine the antibacterial spectrum and mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

1. Preparation of Materials:

- This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a high concentration (e.g., 10 mg/mL).[1] Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a working stock concentration.

- Bacterial Inoculum: Culture the test bacteria in CAMHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

- 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

2. Assay Procedure:

- Add 100 µL of sterile CAMHB to all wells of the microtiter plate.

- Add 100 µL of the this compound working stock solution to the first well of each row to be tested.

- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a gradient of antibiotic concentrations.

- Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

- Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).

- Incubate the plates at 37°C for 18-24 hours.

3. Interpretation of Results:

- The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This assay is used to confirm the mechanism of action of this compound by measuring its effect on bacterial protein synthesis.

1. Preparation of Cell-Free Extract (S30 Extract):

- Grow a suitable bacterial strain (e.g., Escherichia coli) to the mid-logarithmic phase.

- Harvest the cells by centrifugation and wash them with a suitable buffer.

- Lyse the cells using a French press or sonication.

- Centrifuge the lysate at 30,000 x g to remove cell debris, resulting in the S30 supernatant containing ribosomes and other components necessary for translation.

2. In Vitro Translation Reaction:

- Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., luciferase mRNA), a mixture of amino acids including a radiolabeled amino acid (e.g., [³⁵S]-methionine), an energy source (ATP and GTP), and varying concentrations of this compound.

- Initiate the reaction by incubating the mixture at 37°C.

3. Measurement of Protein Synthesis:

- After a defined incubation period, stop the reaction.

- Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

- Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids.

- Measure the radioactivity of the filter using a scintillation counter. The amount of radioactivity is directly proportional to the amount of protein synthesized.

4. Interpretation of Results:

- A dose-dependent decrease in the amount of synthesized protein in the presence of this compound indicates inhibition of protein synthesis. The IC₅₀ (the concentration of this compound that inhibits 50% of protein synthesis) can be calculated.

Mandatory Visualization

Experimental Workflow for MIC Determination

References

In Vitro Activity of Corynecin I Against Pathogenic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Corynecin I, a chloramphenicol-like antibiotic. The information is compiled for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's potential as an antibacterial agent.

Quantitative Data Summary

This compound has demonstrated activity against a range of both Gram-positive and Gram-negative pathogenic bacteria. The available data on its Minimum Inhibitory Concentrations (MICs) are summarized below. It is important to note that while a general effective range has been published, detailed MIC values for a comprehensive panel of bacterial strains are not widely available in publicly accessible literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against select pathogenic bacteria.

| Bacterial Species | Gram Stain | MIC (µg/mL) |

| Shigella sonnei | Gram-Negative | 5.2 - 83[1] |

| Proteus vulgaris | Gram-Negative | 5.2 - 83[1] |

| Klebsiella pneumoniae | Gram-Negative | 5.2 - 83[1] |

| Staphylococcus aureus | Gram-Positive | 5.2 - 83[1] |

Note: The provided MIC range is based on initial findings; specific values for individual strains may vary.

Mechanism of Action

This compound is an analogue of chloramphenicol (B1208) and is understood to share its mechanism of action. It acts as a bacteriostatic agent by inhibiting bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome, which in turn prevents the formation of peptide bonds.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of this compound on bacterial protein synthesis.

References

In-Depth Technical Guide to Corynecin I: A Chloramphenicol-like Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin I is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family, produced by the bacterium Corynebacterium hydrocarboclastus. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biosynthetic origins, and antibacterial activity. Detailed experimental protocols for its study and quantitative data on its efficacy are presented to support further research and development.

Chemical and Physical Properties

This compound is characterized by a p-nitrophenyl group, a propanoid chain, and a dichloroacetyl moiety, similar to chloramphenicol. Its fundamental chemical identifiers are crucial for its synthesis, identification, and quantification in experimental settings.

| Property | Value | Reference |

| CAS Number | 4423-58-9 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₅ | [2] |

| Molecular Weight | 254.2 g/mol | [1] |

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like its analogue chloramphenicol, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] The primary target is the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.

The mechanism involves the binding of this compound to the 50S ribosomal subunit. This binding event physically obstructs the peptidyl transferase center, the enzymatic core of the ribosome. By blocking this site, this compound prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis. This bacteriostatic action prevents the growth and proliferation of bacteria.

Antibacterial Spectrum and Efficacy

This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's efficacy.

| Bacterial Species | MIC (µg/mL) | Reference |

| Shigella sonnei | 5.2 - 83 | [2] |

| Proteus vulgaris | 5.2 - 83 | [2] |

| Klebsiella pneumoniae | 5.2 - 83 | [2] |

| Staphylococcus aureus | 5.2 - 83 | [2] |

Biosynthesis

The biosynthesis of this compound in Corynebacterium hydrocarboclastus is believed to originate from the shikimate pathway, which is responsible for the production of aromatic amino acids.[3][4][5][6][7] The p-nitrophenyl group of this compound is likely derived from an intermediate of this pathway, chorismate. While the complete biosynthetic pathway has not been fully elucidated, the initial steps involving the conversion of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) to chorismate are well-established in Corynebacterium species.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the sterile broth medium directly in the 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Inoculate each well (except for a sterile control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well containing only the bacterial suspension and broth, and a negative control well with only sterile broth.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vitro Protein Synthesis Inhibition Assay

A cell-free transcription-translation system can be used to directly measure the inhibitory effect of this compound on protein synthesis.

Materials:

-

Cell-free E. coli S30 extract system

-

Reporter plasmid DNA (e.g., containing a luciferase or β-galactosidase gene)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound at various concentrations

-

Appropriate buffer system

-

Detection reagents for the reporter protein

Procedure:

-

Set up the cell-free transcription-translation reactions in microcentrifuge tubes or a microplate.

-

To each reaction, add the S30 extract, buffer, energy source, amino acid mixture, and reporter plasmid DNA.

-

Add varying concentrations of this compound to the experimental reactions. Include a positive control (e.g., chloramphenicol) and a no-inhibitor negative control.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reactions and measure the amount of reporter protein produced using the appropriate detection method (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

-

Calculate the percentage of inhibition of protein synthesis for each concentration of this compound relative to the negative control.

References

- 1. agscientific.com [agscientific.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Shikimate Metabolic Pathway Engineering in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shikimate Metabolic Pathway Engineering in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shikimate Metabolic Pathway Engineering in Corynebacterium glutamicum -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 6. Frontiers | Metabolic Engineering of Shikimic Acid-Producing Corynebacterium glutamicum From Glucose and Cellobiose Retaining Its Phosphotransferase System Function and Pyruvate Kinase Activities [frontiersin.org]

- 7. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Corynecin I and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family of compounds.[1] Produced by the bacterium Corynebacterium hydrocarboclastus, it has demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Structurally similar to chloramphenicol, this compound's mechanism of action is believed to involve the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the potential for derivatization to enhance its therapeutic properties. While data on this compound derivatives remains limited in publicly available literature, this guide will also explore analogous derivatization strategies based on the well-studied chloramphenicol molecule.

Quantitative Data on Biological Activity

The primary measure of in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The available MIC data for this compound is summarized in the table below.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Shigella sonnei | - | 5.2 | [1] |

| Proteus vulgaris | - | >83 | [1] |

| Klebsiella pneumoniae | - | >83 | [1] |

| Staphylococcus aureus | - | >83 | [1] |

Mechanism of Action

This compound, as a chloramphenicol analog, is understood to exert its antibacterial effect by inhibiting protein synthesis in prokaryotic cells. This mechanism involves the binding of the antibiotic to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding event physically obstructs the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and ultimately leading to the cessation of protein production and bacterial growth.

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following are detailed methodologies for two common MIC determination techniques.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

1. Preparation of Antimicrobial Stock Solution:

-

Aseptically prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., water, DMSO) at a concentration of at least 1000 µg/mL.[2]

-

If not soluble in water, a minimal amount of an organic solvent may be used, with a subsequent dilution in the test medium.

2. Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

3. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

-

Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[3]

Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.

1. Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the antimicrobial stock solution in a suitable diluent.

-

For each concentration, add a defined volume of the antimicrobial solution to a corresponding volume of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.

-

Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

2. Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

This suspension can be further diluted if necessary to achieve a final inoculum of approximately 10⁴ CFU per spot.

3. Inoculation and Incubation:

-

Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a control plate with no antibiotic.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria, defined as no growth, a faint haze, or one or two colonies at the inoculation spot.[4]

This compound Derivatives: Synthesis and Biological Activity

While specific research on the synthesis and biological activity of a wide range of this compound derivatives is not extensively documented, the structural similarity to chloramphenicol allows for informed hypotheses regarding potential modifications and their impact on activity. The general workflow for developing and evaluating such derivatives is outlined below.

Caption: Workflow for this compound derivative synthesis and evaluation.

Potential modifications to the this compound structure could target several key positions to modulate its biological activity, solubility, and pharmacokinetic properties. These include:

-

Acyl Group Modification: Altering the N-acetyl group could influence binding affinity to the ribosomal target.

-

Propanediol Moiety: Modifications to the hydroxyl groups could affect solubility and metabolic stability.

-

Aromatic Ring Substituents: Changes to the p-nitrophenyl group could impact both activity and toxicity.

The synthesis of such derivatives would likely involve standard organic chemistry techniques, followed by purification and structural confirmation. Subsequent biological evaluation would begin with primary screening assays, such as MIC determination, to identify promising candidates. Further studies would then be necessary to assess their activity against a broader panel of pathogens, as well as to investigate other potential therapeutic applications, such as antifungal, antiviral, or anticancer activities.

Conclusion

This compound represents a promising natural product with established antibacterial activity. Its mechanism of action, analogous to that of chloramphenicol, provides a solid foundation for further investigation and development. While the exploration of this compound derivatives is still in its nascent stages, the potential for creating novel therapeutic agents with improved efficacy and broader applications is significant. The methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the study of this intriguing class of molecules. Further research into the synthesis and comprehensive biological evaluation of this compound derivatives is highly encouraged to unlock their full therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agar dilution - Wikipedia [en.wikipedia.org]

The Role of the Acyl Group in the Antibacterial Activity of Corynecin I: A Technical Review

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Corynecin I is a naturally occurring antibiotic belonging to the amphenicol class, structurally analogous to chloramphenicol (B1208). The primary structural distinction between these two molecules lies in the N-acyl group: this compound possesses an acetyl group, whereas chloramphenicol features a dichloroacetyl group. This difference is a critical determinant of the molecule's antibacterial potency. While both compounds share the same mechanism of action—inhibition of bacterial protein synthesis—the high electronegativity of the chlorine atoms on chloramphenicol's acyl moiety allows for stronger interactions within the ribosomal binding pocket, rendering it a more potent antibiotic. This guide explores the structure-activity relationship (SAR) of the acyl group in this compound, primarily through a comparative analysis with the extensively studied chloramphenicol, to elucidate the vital role this functional group plays in its biological activity.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like all members of the amphenicol class, exerts its bacteriostatic effect by targeting and inhibiting protein synthesis in susceptible bacteria. The molecule diffuses through the bacterial cell membrane and binds reversibly to the 50S subunit of the bacterial ribosome.

Specifically, it binds to the A-site of the peptidyl transferase center (PTC). This binding physically obstructs the proper positioning of the aminoacyl-tRNA, thereby preventing the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid.[1][2] This cessation of peptide bond formation halts protein elongation, which is lethal for the bacterium. The D-threo isomeric configuration is the only biologically active form for both this compound and chloramphenicol.[1][2]

Caption: Mechanism of action of this compound at the bacterial 50S ribosome.

The Acyl Group's Critical Role in Structure-Activity Relationship (SAR)

The N-acyl side chain is a pivotal component for the biological activity of amphenicols. Extensive SAR studies on chloramphenicol have demonstrated that the dichloroacetyl moiety is essential for high potency.[3][4]

-

Electronegativity is Key: The two chlorine atoms on the acetyl group of chloramphenicol are strongly electron-withdrawing. This property is believed to enhance the molecule's ability to interact with the ribosomal binding site, likely through favorable dipole interactions and by influencing the conformation of the propanediol (B1597323) backbone.[1][3]

-

Modifications Reduce Potency: Replacing the dichloroacetyl group with other moieties consistently leads to a decrease in antibacterial activity. For instance, analogs with monohaloacetyl or bromoacetyl groups are less active than the parent chloramphenicol.[3][5] Complete removal of the side chain results in a total loss of activity.[4]

This compound possesses a simple acetyl group (-COCH₃) in place of the dichloroacetyl group (-COCHCl₂). This substitution significantly reduces the electronegativity of the side chain. Consequently, it is inferred that this compound binds to the ribosomal target with lower affinity than chloramphenicol, resulting in reduced antibacterial potency. While still an effective antibiotic against certain strains, the lack of the dichloro- substitution is the primary reason for its generally higher Minimum Inhibitory Concentrations (MICs) compared to chloramphenicol.

Caption: Structure-activity relationship (SAR) of the acyl group in amphenicols.

Quantitative Data on Antibacterial Activity

Table 1: Antibacterial Spectrum of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Shigella sonnei | 5.2 - 83 |

| Proteus vulgaris | 5.2 - 83 |

| Klebsiella pneumoniae | 5.2 - 83 |

| Staphylococcus aureus | 5.2 - 83 |

Data sourced from historical reports. The wide range suggests variability between strains.

Table 2: Representative MIC Values for Chloramphenicol

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.076 - 19.53 | [6] |

| Pseudomonas aeruginosa | 39.06 | [6] |

| Staphylococcus aureus | 19.53 | [6] |

| Staphylococcus epidermidis | 0.076 | [6] |

| Serratia marcescens | ~4.0 (derived from MIC/MAC ratio) | [7] |

| Streptococcus pneumoniae | Generally ≤ 4.0 | [8] |

| Haemophilus influenzae | Generally ≤ 2.0 | [8] |

Note: These values are compiled from different studies and serve as a general reference. MICs can vary significantly based on the specific strain and testing methodology.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for determining the MIC of an antimicrobial agent against a bacterial strain, adapted from CLSI guidelines.

1. Preparation of Materials:

- Antimicrobial Agent: Prepare a stock solution of this compound or its analog at a high concentration (e.g., 1280 µg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).

- Bacterial Inoculum: Culture the test bacterium on an appropriate agar (B569324) plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

- Microtiter Plate: Use a sterile 96-well, U-bottom microtiter plate.

2. Assay Procedure:

- Add 100 µL of sterile CAMHB to wells 2 through 12 of the microtiter plate.

- Add 200 µL of the antimicrobial stock solution (at 2x the highest desired final concentration) to well 1.

- Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

- Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Add 100 µL of sterile CAMHB to well 12.

- The final volume in each well (1-11) is 200 µL.

3. Incubation and Interpretation:

- Seal the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

- Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

// Define Nodes

prep_stock [label="1. Prepare Antibiotic\nStock Solution", fillcolor="#FBBC05"];

prep_inoculum [label="2. Prepare Bacterial Inoculum\n(0.5 McFarland -> Dilute)", fillcolor="#FBBC05"];

plate_setup [label="3. Add Broth to\n96-well Plate"];

serial_dilute [label="4. Perform 2-fold Serial Dilution\nof Antibiotic Across Plate"];

add_inoculum [label="5. Inoculate Wells with\nBacterial Suspension"];

controls [label="6. Include Growth & Sterility\nControls"];

incubate [label="7. Incubate Plate\n(37°C, 18-24h)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

read_results [label="8. Read Results:\nFind Lowest Concentration\nwith No Growth (MIC)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Flow

prep_stock -> serial_dilute;

prep_inoculum -> add_inoculum;

plate_setup -> serial_dilute;

serial_dilute -> add_inoculum;

add_inoculum -> controls;

controls -> incubate;

incubate -> read_results;

}

Caption: Experimental workflow for a broth microdilution MIC assay.

Conclusion and Future Directions

The N-acyl group is a crucial structural feature that dictates the antibacterial potency of this compound and other amphenicols. By direct comparison with chloramphenicol, it is evident that the dichloroacetyl group is superior to the acetyl group for achieving high levels of antibacterial activity. This is attributed to the electron-withdrawing effects of the chlorine atoms, which likely enhance binding affinity to the bacterial ribosome.

While this compound is a less potent molecule than chloramphenicol, it serves as an important example of natural product variation. To fully understand the SAR of its acyl group, future research should focus on the semi-synthesis of novel this compound analogs. Creating a library of derivatives with varying acyl chain lengths, branching, and substitutions (e.g., propionyl, butyryl, fluoroacetyl) and evaluating their MICs would provide definitive data on the steric and electronic requirements for optimal activity in this specific structural backbone. This work could lead to the development of new amphenicol derivatives with improved therapeutic indices.

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions [mdpi.com]

- 4. Chloramphenicol: Relation of Structure to Activity and Toxicity | Annual Reviews [annualreviews.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Comparison Between Moxifloxacin and Chloramphenicol for the Treatment of Bacterial Eye Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Range of antibacterial activity of antibiotics at subminimal inhibitory concentrations: the ratio of minimal inhibitory concentration to minimal antibiotic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ima.org.il [ima.org.il]

Methodological & Application

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Corynecin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin I is a chloramphenicol-like antibiotic originally isolated from Corynebacterium hydrocarboclastus. It exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial potency of a compound. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.

Key Characteristics of this compound

| Property | Description |

| Chemical Class | Chloramphenicol-like antibiotic |

| Mechanism of Action | This compound, similar to chloramphenicol, is a protein synthesis inhibitor. It binds to the 50S subunit of the bacterial ribosome, preventing the action of peptidyl transferase. This action blocks the transfer of amino acids to growing peptide chains, thus inhibiting peptide bond formation and halting protein synthesis.[1][2][3][4] |

| Solubility | Soluble in methanol (B129727) and acetonitrile. |

| Spectrum of Activity | Active against Gram-positive and Gram-negative bacteria. |

Materials and Reagents

-

This compound

-

96-well sterile, flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (see Table 2 for recommendations)

-

Sterile 0.85% saline

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile tubes for dilutions

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for spectrophotometric reading)

Experimental Workflow

Caption: Workflow for MIC determination of this compound.

Protocol

Preparation of this compound Stock Solution

-

Due to its solubility, prepare a stock solution of this compound in methanol or acetonitrile. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of the chosen solvent.

-

Further dilutions should be made in sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 5 mL of sterile 0.85% saline.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Assay

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

In the first well of each row, add 50 µL of the this compound working solution (at twice the desired highest final concentration). This will result in a total volume of 100 µL.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well. Mix well by pipetting up and down.

-

Continue this serial dilution across the plate to the tenth well. Discard 50 µL from the tenth well.

-

The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).

-

Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of sterile CAMHB to the twelfth well (sterility control).

-

Seal the plate or cover it with a lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Data Analysis and Interpretation

-

After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth (clear). The growth control (well 11) should show turbidity.

-

Visually determine the MIC by identifying the lowest concentration of this compound that shows no visible growth (no turbidity).

-

Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration at which the OD is comparable to the sterility control.

Quality Control

To ensure the accuracy and reproducibility of the MIC results, it is essential to include quality control (QC) strains with known MIC values in each assay.[5] The MIC values for the QC strains should fall within the acceptable ranges specified by CLSI.

Table 1: Recommended CLSI Quality Control Strains and Expected MIC Ranges

| Quality Control Strain | Antibiotic | Expected MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922 | Ampicillin | 2 - 8 |

| Ciprofloxacin | 0.004 - 0.015 | |

| Gentamicin | 0.25 - 1 | |

| Staphylococcus aureus ATCC® 29213 | Vancomycin | 0.5 - 2 |

| Oxacillin | 0.12 - 0.5 | |

| Ciprofloxacin | 0.12 - 0.5 | |

| Pseudomonas aeruginosa ATCC® 27853 | Ceftazidime | 1 - 4 |

| Gentamicin | 0.5 - 2 | |

| Ciprofloxacin | 0.25 - 1 | |

| Enterococcus faecalis ATCC® 29212 | Ampicillin | 0.5 - 2 |

| Vancomycin | 1 - 4 | |

| Ciprofloxacin | 0.25 - 2 |

Note: These ranges are for reference and should be confirmed with the latest CLSI M100 document.

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner. A tabular format is recommended for easy comparison of results.

Table 2: Example MIC Data Table for this compound

| Bacterial Strain | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC® 25923 | |

| Escherichia coli ATCC® 25922 | |

| Clinical Isolate 1 (Klebsiella pneumoniae) | |

| Clinical Isolate 2 (Streptococcus pneumoniae) |

Mechanism of Action Signaling Pathway

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Agar Disk Diffusion Assay: Testing Corynecin I Susceptibility

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacterial strains to Corynecin I using the agar (B569324) disk diffusion assay, also known as the Kirby-Bauer test.[1][2] This method is a widely used, simple, and cost-effective qualitative or semi-quantitative technique to assess the efficacy of an antimicrobial agent against a specific microorganism.[1][3]

Introduction

This compound is a chloramphenicol-like antibiotic originally isolated from Corynebacterium hydrocarboclastus.[4] It exhibits activity against both Gram-positive and Gram-negative bacteria. The agar disk diffusion assay is a standard method for evaluating the susceptibility of bacteria to antibiotics like this compound.[1] The principle of this method involves placing a filter paper disk impregnated with a specific concentration of the antimicrobial agent on an agar plate that has been uniformly inoculated with a test microorganism.[1] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[1] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[1]

Experimental Protocols

This protocol is based on the standardized Kirby-Bauer disk diffusion susceptibility test method.

Materials

-

This compound antibiotic disks (concentration to be determined based on preliminary studies)

-

Test bacterial strains (e.g., Corynebacterium species, Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm diameter)

-

Sterile saline or Tryptic Soy Broth (TSB)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Forceps

-

Ruler or caliper

Procedure

1. Inoculum Preparation

-

From a pure, 18-24 hour culture of the test bacterium on a non-selective agar plate, select 3-5 isolated colonies of the same morphological type.

-

Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth (TSB).

-

Vortex the tube to create a smooth, homogenous bacterial suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline/broth to decrease it. Visually, this can be done by comparing the suspension to the 0.5 McFarland standard against a white background with contrasting black lines. A spectrophotometer can also be used for a more precise measurement (absorbance at 625 nm should be between 0.08 and 0.13). The final inoculum density should be approximately 1-2 x 10⁸ CFU/mL.

2. Inoculation of the Agar Plate

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

-

Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate to ensure a uniform lawn of growth. This is typically done by swabbing the plate in three directions, rotating the plate approximately 60 degrees between each streaking.

-

Finally, swab the rim of the agar plate.

-

Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar.

3. Application of Antibiotic Disks

-

Using sterile forceps, aseptically place the this compound antibiotic disks onto the surface of the inoculated MHA plate.

-

If testing multiple antibiotics, ensure the disks are evenly distributed and at least 24 mm apart from center to center to prevent overlapping of the inhibition zones.

-

Gently press each disk with the forceps to ensure complete contact with the agar surface.

-

Once the disks are placed, they should not be moved.

4. Incubation

-

Invert the MHA plates and place them in an incubator at 35°C ± 2°C for 16-20 hours.

-

Incubation should be under aerobic conditions.

5. Interpretation of Results

-

After the incubation period, examine the plates for the presence of zones of inhibition around the antibiotic disks.

-

Using a ruler or caliper, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.

-

The measurement should be taken from the underside of the plate.

-

The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts.[5] As specific interpretive criteria for this compound are not yet established, these would need to be developed through further research correlating zone diameters with Minimum Inhibitory Concentrations (MICs).

Data Presentation

As there is no publicly available data on the zones of inhibition for this compound, the following table provides illustrative data for Chloramphenicol, a structurally and functionally similar antibiotic, against various Corynebacterium species. This data is for demonstrative purposes only and should not be used as a direct reference for this compound.

| Bacterial Species | Antibiotic | Disk Potency | Zone of Inhibition (mm) | Interpretation | Reference |

| Corynebacterium striatum | Chloramphenicol | 30 µg | 8 - 22 | Resistant/Susceptible | [6] |

| Corynebacterium amycolatum | Chloramphenicol | 30 µg | 7 - 20 | Resistant/Susceptible | [6] |

| Corynebacterium urealyticum | Chloramphenicol | 30 µg | 6 - 18 | Resistant | [6] |

| Corynebacterium afermentans | Chloramphenicol | 30 µg | 18 - 25 | Susceptible | [6] |

| C. pseudodiphtheriticum | Chloramphenicol | 30 µg | 20 - 28 | Susceptible | [6] |

Note: The interpretation of "Susceptible," "Intermediate," and "Resistant" is based on established clinical breakpoints for Chloramphenicol against specific organisms, which may vary.

Visualizations

Experimental Workflow

Caption: Workflow for the agar disk diffusion assay.

Mechanism of Action of this compound

Caption: this compound inhibits bacterial protein synthesis.

References

- 1. youtube.com [youtube.com]

- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli [frontiersin.org]

- 4. Corynecin (chloramphenicol analogs) fermentation studies: selective production of this compound by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Susceptible, Intermediate, and Resistant – The Intensity of Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing for Corynebacterium Species Isolated from Clinical Samples in Romania - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Corynecin I as a Selection Antibiotic in Molecular Cloning

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Corynecin I as a selection antibiotic in molecular cloning. The protocols detailed herein are based on the established methodologies for its structural and functional analog, chloramphenicol (B1208). Due to the limited direct data on this compound in this specific application, empirical determination of optimal concentrations is strongly recommended.

Introduction to this compound Selection

This compound is a naturally occurring antibiotic produced by Corynebacterium hydrocarboclastus. It is a structural analog of chloramphenicol and shares a similar mechanism of action, which involves the inhibition of protein synthesis in bacteria.[1] This is achieved by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step of peptide bond formation.[1][2][3][4]

Bacterial resistance to chloramphenicol is most commonly conferred by the enzyme chloramphenicol acetyltransferase (CAT), encoded by the cat gene. This enzyme catalyzes the acetylation of chloramphenicol, rendering it unable to bind to the ribosome. Given the structural similarity between this compound and chloramphenicol, it is hypothesized that the CAT enzyme can also inactivate this compound, thus providing a basis for its use as a selection agent in molecular cloning for plasmids carrying the cat gene. While this compound is noted to be less potent than chloramphenicol, it exhibits a similar species selectivity.

Data Presentation

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 4423-58-9 | |

| Molecular Formula | C₁₁H₁₄N₂O₅ | |

| Molecular Weight | 254.24 g/mol | |

| Storage Temperature | -20°C |

Table 2: Recommended Starting Concentrations for Selection in E. coli**

| Plasmid Copy Number | Recommended this compound Concentration (µg/mL) | Common E. coli Strains |

| High-Copy (e.g., pUC series) | 25 - 50 | DH5α, TOP10, XL1-Blue |

| Low-Copy (e.g., pBR322, BACs) | 10 - 25 | DH5α, TOP10, Stbl2 |

| Very Low-Copy (e.g., single-copy) | 5 - 10 | EPI300, BW25113 |

*Based on typical concentrations used for chloramphenicol selection. Optimal concentrations for this compound should be determined empirically.

Table 3: Comparison of this compound and Chloramphenicol

| Feature | This compound | Chloramphenicol |

| Source | Corynebacterium hydrocarboclastus | Streptomyces venezuelae (originally), now synthetic |

| Mechanism of Action | Inhibition of protein synthesis via 50S ribosome binding | Inhibition of protein synthesis via 50S ribosome binding |

| Resistance Mechanism | Putatively Chloramphenicol Acetyltransferase (CAT) | Chloramphenicol Acetyltransferase (CAT) |

| Potency | Less potent than chloramphenicol | Higher potency |

| Common Working Concentration | To be determined empirically (start with 10-50 µg/mL) | 10-34 µg/mL for E. coli |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

100% Ethanol (B145695)

-

Sterile microcentrifuge tubes or glass vial

-

Vortex mixer

Procedure:

-

Weigh out the desired amount of this compound powder.

-

In a sterile container, dissolve the this compound powder in 100% ethanol to a final concentration of 10-25 mg/mL.

-

Vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution in aliquots at -20°C, protected from light.

Protocol 2: Preparation of this compound Selection Plates

Materials:

-

Luria-Bertani (LB) agar (B569324)

-

Autoclave

-

50-55°C water bath

-

This compound stock solution

-

Sterile petri dishes

Procedure:

-

Prepare LB agar according to the manufacturer's instructions.

-

Autoclave the LB agar solution at 121°C for 15-20 minutes.

-

After autoclaving, allow the molten agar to cool in a 50-55°C water bath.

-

Add the appropriate volume of this compound stock solution to the cooled agar to achieve the desired final concentration (refer to Table 2 for starting recommendations).

-

Gently swirl the flask to ensure the antibiotic is evenly distributed.

-

Pour approximately 20-25 mL of the LB agar containing this compound into each sterile petri dish.

-

Allow the plates to solidify at room temperature.

-

Once solidified, invert the plates and store them at 4°C, protected from light. Plates are best used within 1-2 months.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Kill Curve

Materials:

-

Bacterial strain of interest (without the resistance plasmid)

-

LB broth

-

96-well microplate or multiple culture tubes

-

This compound stock solution

-

Incubator

Procedure:

-

Prepare a series of dilutions of this compound in LB broth. A recommended starting range is 0, 5, 10, 20, 30, 40, 50, 75, and 100 µg/mL.

-

Inoculate each dilution with a small amount of an overnight culture of your non-resistant bacterial strain (e.g., a 1:1000 dilution).

-

Incubate the cultures at the appropriate temperature (e.g., 37°C) with shaking for 18-24 hours.

-

Observe the cultures for turbidity. The lowest concentration of this compound that prevents visible growth is the MIC. For selection on agar plates, a concentration slightly higher than the MIC is recommended for robust selection.

Protocol 4: Selection of Transformed Bacteria

Materials:

-

Competent bacterial cells

-

Plasmid DNA containing the cat gene

-

SOC medium (or other recovery medium without antibiotic)

-

This compound selection plates

-

Shaking and stationary incubators

Procedure:

-

Thaw competent cells on ice.

-

Add 1-5 µL of plasmid DNA to the competent cells.

-

Incubate on ice for 20-30 minutes.

-

Heat-shock the cells at 42°C for 30-60 seconds.

-

Immediately return the cells to ice for 2 minutes.

-

Add 250-1000 µL of SOC medium.

-

Incubate at 37°C with shaking for 45-60 minutes for recovery and expression of the resistance gene.

-

Plate an appropriate volume of the cell culture onto pre-warmed this compound selection plates.

-

Incubate the plates overnight at 37°C.

-

The following day, colonies of successfully transformed bacteria should be visible.

Mandatory Visualizations

Caption: Mechanism of action of this compound in bacteria.

Caption: Proposed mechanism of this compound resistance by CAT.

Caption: Workflow for bacterial transformation and selection.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]